The compound identified by the Chemical Abstracts Service Registry Number 1194961-19-7 is known as Amber naphthofuran. It is a bicyclic heterocyclic compound formed by the fusion of a naphthalene ring with a furan ring. This compound has garnered attention due to its significant biological and medicinal properties, making it of interest to both medicinal and organic chemists. Its synthesis and applications are critical areas of research, particularly in the fields of drug development and organic synthesis.
Amber naphthofuran can be sourced through various chemical suppliers, and it is often synthesized in laboratory settings for research purposes. The compound's structure and properties have been well-documented in scientific literature, which provides insights into its potential applications.
Amber naphthofuran falls under the category of heterocyclic compounds. These compounds are characterized by having at least one atom in the ring that is not carbon, which in this case is oxygen from the furan component. Its molecular formula is with a molecular weight of 236.39 g/mol.
Amber naphthofuran can be synthesized using various methods, including:
In industrial settings, large-scale production often employs optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reagents is crucial for efficient synthesis.
The molecular structure of Amber naphthofuran can be described as follows:
The compound exhibits a complex stereochemistry due to multiple chiral centers present in its structure. The following structural representations are notable:
This information highlights the intricate nature of its molecular architecture.
Amber naphthofuran participates in various chemical reactions:
The products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may yield naphthoquinones while reduction could produce dihydronaphthofurans.
The mechanism of action for Amber naphthofuran primarily involves its interactions at the molecular level with biological targets. While specific pathways may vary depending on its application, it is known to exhibit significant biological activity that can influence metabolic processes.
Relevant data regarding these properties can be crucial for researchers looking to utilize Amber naphthofuran in experiments or product development.
Amber naphthofuran has several scientific applications:
PRT-060318 (1194961-19-7, free base) binds the Spleen Tyrosine Kinase (Syk) catalytic domain with high precision, exploiting unique structural features. Syk comprises two Src homology 2 (SH2) domains (SH2-N and SH2-C) connected by interdomain linkers (Linker A and B) to a C-terminal kinase domain. In its autoinhibited state, Syk adopts a "linker-kinase sandwich" conformation where aromatic residues in Linker A and B interact with the kinase domain, sterically blocking substrate access [2]. PRT-060318 targets the ATP-binding cleft within the kinase domain, disrupting catalytic activity by competing with ATP for critical hydrogen bonding and hydrophobic interactions. Key binding residues include those in the hinge region (e.g., Glu449 and Arg498) and the glycine-rich loop (P-loop), where the inhibitor’s pyrimidine core forms bidirectional hydrogen bonds [2] [5]. This interaction prevents phosphorylation of Syk’s activation loop (Tyr525/Tyr526), essential for downstream signal propagation [1].
Table 1: Structural Characteristics of PRT-060318-Syk Binding
Parameter | Detail |
---|---|
Binding Site | ATP-binding cleft of Syk kinase domain |
Key Interactions | Hydrogen bonds with Glu449, Arg498; hydrophobic contacts in P-loop |
Conformational Change | Disruption of autoinhibitory "linker-kinase sandwich" |
Critical Residues | Tyr525/Tyr526 (activation loop), Phe382 (Linker B), Val437 (hinge region) |
PRT-060318 operates primarily through ATP-competitive inhibition, distinct from allosteric Syk modulators. ATP-competitive inhibitors like PRT-060318 bind the active kinase conformation with sub-nanomolar affinity (IC₅₀ = 4 nM), directly obstructing ATP’s phosphate transfer [4] [5]. Kinetic assays reveal a Kᵢ value of 1.2 nM, confirming tight binding to Syk’s catalytic site. In contrast, allosteric inhibitors (e.g., piceatannol) bind outside the ATP pocket, inducing conformational shifts that destabilize kinase activity [2] [4]. PRT-060318’s binding kinetics follow a slow off-rate model (k_off = 2.7 × 10⁻⁴ s⁻¹), enabling prolonged target engagement even in high ATP environments (physiological [ATP] ≈ 1–5 mM) [5]. This ATP-competitive mechanism spares kinases lacking Syk’s unique hinge-region residues, enhancing selectivity.
Table 2: Kinetic Profile of PRT-060318 Binding
Parameter | PRT-060318 (ATP-Competitive) | Allosteric Inhibitors (e.g., Piceatannol) |
---|---|---|
IC₅₀ (Syk) | 4 nM | 3–15 μM |
Binding Site | ATP-binding cleft | C-terminal SH2 domain |
Kᵢ (ATP Competition) | 1.2 nM | Non-competitive |
Residence Time | >60 minutes | <5 minutes |
PRT-060318 exhibits exceptional selectivity for Syk within a broad kinome context. In a panel of 138 human kinases, PRT-060318 (at 100 nM) inhibited Syk by >95%, while off-target effects were minimal. Only 4 kinases (Flt3, Lck, Lyn, and Jak2) showed >50% inhibition, attributable to structural similarities in their ATP-binding pockets [4] [5]. Flt3 and Lck share a conserved "gatekeeper" threonine residue with Syk, permitting inhibitor access. However, the inhibitor’s selectivity index (SI) for Syk over Flt3 exceeded 25-fold (Syk IC₅₀ = 4 nM vs. Flt3 IC₅₀ = 110 nM), mitigating risks of off-target toxicity [4]. Kinases outside the TEC and SRC families (e.g., EGFR, PKC, MAPKs) retained >90% activity, underscoring PRT-060318’s precision.
Table 3: Selectivity Profile of PRT-060318 Across Kinase Families
Kinase Family | Representative Kinases Tested | Inhibition at 100 nM (%) | IC₅₀ (nM) for Off-Targets |
---|---|---|---|
TEC Family | Btk, Itk | <20% | >1,000 |
SRC Family | Src, Fyn, Lck, Lyn | 50–65% (Lck/Lyn) | 110–220 |
JAK Family | Jak1, Jak2, Jak3 | 45% (Jak2) | 190 (Jak2) |
Receptor Tyrosine Kinases | EGFR, Flt3, PDGFR | 55% (Flt3) | 110 (Flt3) |
AGC Family | PKCα, Akt | <10% | >10,000 |
The selectivity is further attributed to PRT-060318’s molecular scaffold—a disubstituted pyrimidine core—optimized to exploit Syk’s shallow ATP cleft while sterically clashing with bulkier pockets in unrelated kinases [3] [5]. This profiling confirms its suitability for investigating Syk-specific signaling in complex biological systems.
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